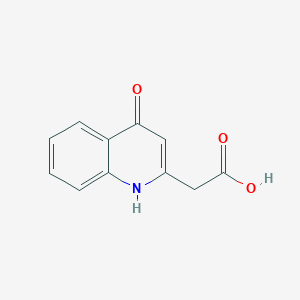

4-Hydroxyquinoline-2-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-(4-oxo-1H-quinolin-2-yl)acetic acid |

InChI |

InChI=1S/C11H9NO3/c13-10-5-7(6-11(14)15)12-9-4-2-1-3-8(9)10/h1-5H,6H2,(H,12,13)(H,14,15) |

InChI Key |

QLPRZADSXJBROT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxyquinoline 2 Acetic Acid and Its Precursors/analogs

Classical and Established Synthetic Pathways to the 4-Hydroxyquinoline (B1666331) Core

The traditional methods for synthesizing the 4-hydroxyquinoline scaffold have been cornerstones of heterocyclic chemistry for over a century. These pathways, while established, have undergone modifications to improve yields and versatility.

Conrad-Limpach Reaction and Modern Modifications

The Conrad-Limpach synthesis is a foundational method for producing 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.org The reaction mechanism initiates with the attack of an aniline (B41778) on the keto group of a β-ketoester, leading to a Schiff base intermediate. wikipedia.org A critical and often rate-determining step is the thermal cyclization of this intermediate, which traditionally requires high temperatures, around 250 °C, to proceed effectively. wikipedia.org

Early iterations of this reaction, performed without a solvent, resulted in moderate yields, sometimes below 30%. wikipedia.org A significant advancement was the use of high-boiling, inert solvents such as mineral oil, which in many cases, increased the yield of the cyclized 4-hydroxyquinoline product to as high as 95%. wikipedia.org Other high-boiling solvents, including 1,2,4-trichlorobenzene (B33124) and 2-nitrotoluene, have also proven to be effective alternatives. nih.gov

In the specific synthesis of 4-Hydroxyquinoline-2-acetic acid, the Conrad-Limpach reaction is employed to create its ethyl ester precursor, ethyl 2-(4-hydroxyquinolin-2-yl)acetate. nih.gov This ester is then hydrolyzed to yield the final carboxylic acid. nih.gov The choice of hydrolysis conditions is crucial; using sodium hydroxide (B78521) can lead to decarboxylation and the formation of quinaldine (B1664567) as a byproduct. nih.gov To circumvent this, milder bases such as sodium carbonate in water are used, allowing for the stable formation of 2-(4-hydroxyquinolin-2-yl)acetic acid. nih.gov

Condensation Reactions Involving Aniline and Malonic Acid Derivatives

This class of reactions is closely related to and encompasses the Conrad-Limpach synthesis. The core transformation involves the condensation of an aniline with a derivative of malonic acid, typically a β-ketoester, followed by a thermal cyclization step to form the quinoline (B57606) ring system. wikipedia.orgresearchgate.net

A prominent example involves the reaction between an aniline and diethyl oxalacetate. This specific condensation is a key step in a three-part sequence to produce 4,7-dichloroquinoline, a precursor for the drug chloroquine. nih.gov The initial reaction yields 7-chloro-4-hydroxyquinoline-2-carboxylic acid ethyl ester, demonstrating the utility of this method for creating substituted quinoline-2-carboxylic acid derivatives. nih.gov The general pathway involves the formation of a high-energy imine-enol tautomer, which undergoes cyclization that temporarily breaks the aromaticity of the aniline ring, necessitating the use of high-boiling point solvents. nih.gov

Syntheses from 2-Aminoacetophenone (B1585202) and Acylating Agents

An alternative pathway to the 4-hydroxyquinoline core starts with 2-aminoacetophenone. researchgate.net In this method, the benzene (B151609) ring and the first two atoms of the new heterocyclic ring (N and C4a) are already in place. The remainder of the quinolone ring is constructed by reacting 2-aminoacetophenone with an acylating agent such as phosgene, dimethyl carbonate, or diethyl carbonate. researchgate.net

This reaction, conducted in the presence of a base in an anhydrous solvent like toluene (B28343), yields 4-hydroxy-2(1H)-quinolone, a stable tautomer of 4-hydroxyquinoline. researchgate.net Studies have shown that a strong base like sodium hydride is more effective for this transformation than sodium ethoxide. researchgate.net This synthesis provides a versatile route to the quinolone scaffold, which is in equilibrium with the 4-hydroxyquinoline form.

Advanced and Alternative Synthetic Approaches for this compound Derivatives

Beyond the classical methods, contemporary organic synthesis has introduced more advanced and alternative routes that offer different efficiencies and substrate scopes for producing 4-hydroxyquinoline derivatives.

Routes Employing Silylated Butadienes and 2-Nitrobenzoyl Chlorides

An alternative and more recent method for synthesizing precursors to this compound avoids the high temperatures of the Conrad-Limpach reaction. nih.gov This route involves the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene (B12329230) with 2-nitrobenzoyl chlorides. nih.gov The initial condensation product is then subjected to hydrogenation to reduce the nitro group. nih.gov This reduction step facilitates the cyclization, directly yielding substituted 2-(4-hydroxyquinolin-2-yl)acetates, the immediate ester precursors of the target acid. nih.gov This approach provides a valuable alternative for constructing the substituted quinoline ring system under different reaction conditions.

Multicomponent Reaction Strategies for Furo[3,2-h]quinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single, one-pot process to form complex products. researchgate.netrsc.org This approach is valued for its atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. researchgate.netrsc.org While not directly producing this compound, MCRs have been developed for the synthesis of complex, fused quinoline systems like furoquinolines. researchgate.net For instance, an efficient one-pot, three-component reaction between 2-cyano-N-methylacetamide, arylglyoxals, and arylamines has been used to create 4-amino-2-benzoylquinoline-3-carboxamides. researchgate.net Another advanced MCR strategy employs a dual catalytic system of a gold complex and a chiral phosphoric acid to asymmetrically synthesize furo[2,3-b]pyrrole derivatives from simple starting materials. nih.govrsc.org These examples highlight the power of MCRs to construct complex heterocyclic scaffolds related to the quinoline core in a highly convergent manner.

Synthetic Methodologies Overview

| Method | Starting Materials | Key Conditions | Product Type | Citation |

| Conrad-Limpach Reaction | Anilines, β-Ketoesters (e.g., diethyl oxalacetate) | High temperature (~250 °C), inert high-boiling solvent (e.g., mineral oil) | 4-Hydroxyquinolines / 4-Hydroxyquinoline-2-carboxylates | nih.gov, wikipedia.org, nih.gov |

| Synthesis from 2-Aminoacetophenone | 2-Aminoacetophenone, Acylating agents (e.g., diethyl carbonate) | Base-catalyzed (e.g., NaH) in anhydrous solvent | 4-Hydroxy-2(1H)-quinolones | researchgate.net |

| Silylated Butadiene Route | 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene, 2-Nitrobenzoyl chlorides | Condensation followed by hydrogenation | Substituted 2-(4-hydroxyquinolin-2-yl)acetates | nih.gov |

| Multicomponent Reactions (MCRs) | 3+ simple reactants (e.g., anilines, aldehydes, activated methylenes) | Often catalyst-mediated (e.g., L-proline, metal catalysts), one-pot | Complex/fused quinoline derivatives | researchgate.net, researchgate.net, rsc.org |

Microwave-Assisted Synthesis Techniques for Quinoline Carboxylic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of quinoline derivatives, offering significant advantages in terms of reduced reaction times and improved yields compared to conventional heating methods. lew.ro This technology allows for rapid and efficient heating, which can dramatically shorten the time required for complex cyclization and rearrangement reactions inherent in quinoline synthesis. lew.roacs.org

Research has demonstrated the successful application of microwave irradiation in the synthesis of various quinoline carboxylic acid derivatives. nih.govresearchgate.net For instance, the preparation of 2-acetoxymethyl quinoline derivatives from their corresponding N-oxides via a Claisen google.comgoogle.com-sigmatropic rearrangement is significantly enhanced under microwave conditions. lew.ro When compared to conventional heating, which requires hours to achieve moderate yields, microwave synthesis can complete the reaction in minutes with substantially higher outputs. lew.ro This efficiency is a key advantage in the rapid generation of compound libraries for further study. acs.org

The benefits of microwave assistance are clearly illustrated when comparing the synthesis of N-oxide compounds and their subsequent rearrangement to 2-acetoxyquinoline derivatives.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) |

|---|---|---|---|---|

| N-Oxide Compounds | 9–11 hours | 38–67% | 30–40 minutes | 57–84% |

| 2-Acetoxyquinoline Derivatives | 4 hours | 40–80% | 15–35 minutes | 60–100% |

Data sourced from a study on 2-acethoxymethyl quinoline derivatives. lew.ro

This approach is not limited to rearrangement reactions. Microwave irradiation has also been effectively used in one-pot, three-component reactions to create diverse and complex quinoline-hybrid structures, highlighting its versatility and power in modern synthetic chemistry. acs.org

Direct Synthesis of 2-(4-Hydroxyquinolin-2-yl)acetic Acid

The direct synthesis of the target compound, 2-(4-hydroxyquinolin-2-yl)acetic acid, typically involves the hydrolysis of its corresponding ester precursor, most commonly an alkyl 2-(4-hydroxyquinolin-2-yl) acetate (B1210297). The choice of hydrolysis conditions is critical to obtaining the desired carboxylic acid while avoiding unwanted side reactions.

Hydrolysis Protocols for Alkyl 2-(4-Hydroxyquinolin-2-yl) Acetates

The conversion of alkyl 2-(4-hydroxyquinolin-2-yl) acetates to the final acetic acid derivative requires careful selection of reagents to ensure the stability of the product. nih.gov While standard saponification with strong bases like sodium hydroxide (NaOH) might seem like a straightforward approach, it has been found to be unsuitable for this specific substrate, as it leads to the formation of quinaldine instead of the desired carboxylic acid. nih.gov

To achieve the desired stable acid, milder basic conditions or acidic protocols must be employed. Treatment with sodium carbonate (Na₂CO₃) has been shown to successfully hydrolyze the ester, yielding the stable 2-(4-hydroxyquinolin-2-yl)acetic acid, although this reaction may require a longer duration. nih.gov Alternatively, acidic hydrolysis using concentrated hydrochloric acid (cc. HCl) can also furnish the target acid. nih.gov However, this method is complicated by the potential for decarboxylation, a significant side reaction under acidic conditions. nih.gov

Table 2: Hydrolysis Conditions for Ethyl 2-(4-hydroxyquinolin-2-yl) Acetate

| Reagent | Condition | Outcome | Reference |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Saponification | Formation of Quinaldine | nih.gov |

| Sodium Carbonate (Na₂CO₃) | Longer reaction time | Stable 2-(4-hydroxyquinolin-2-yl)acetic acid | nih.gov |

| Concentrated Hydrochloric Acid (cc. HCl) | Acidic hydrolysis | Forms desired acid, but spontaneous decarboxylation occurs | nih.gov |

Considerations of Decarboxylation in Acidic Hydrolysis Processes

A significant challenge during the acidic hydrolysis of alkyl 2-(4-hydroxyquinolin-2-yl) acetates is the propensity of the resulting carboxylic acid to undergo decarboxylation. nih.gov This process, the loss of a molecule of carbon dioxide (CO₂), is particularly favorable for β-keto acids or compounds that can tautomerize to a β-keto acid form. khanacademy.org

2-(4-Hydroxyquinolin-2-yl)acetic acid exists in tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydroquinoline-2-acetic acid. This keto tautomer possesses a carbonyl group at the C4 position, which is beta (β) to the carboxylic acid group of the acetic acid side chain. The presence of this β-carbonyl group is the key structural feature that facilitates decarboxylation upon heating under acidic conditions. nih.govkhanacademy.org The reaction proceeds via a cyclic transition state, leading to the formation of an enol which then tautomerizes to the more stable methyl derivative. khanacademy.org In the case of 2-(4-hydroxyquinolin-2-yl)acetic acid, this spontaneous decarboxylation under acidic conditions results in the formation of 2-methyl-4-hydroxyquinoline, also known as quinaldine. nih.gov

Dehydrogenation Methods for 4-Hydroxyquinoline Compounds

An alternative synthetic route to the 4-hydroxyquinoline core involves the dehydrogenation of a saturated precursor, specifically a 4-keto-1,2,3,4-tetrahydroquinoline. This method provides a pathway to the aromatic quinoline system from a more readily accessible reduced form. google.com

The process involves heating the 4-keto-1,2,3,4-tetrahydroquinoline compound with a palladium catalyst, typically palladium black, in the presence of a hydrogen acceptor. google.com The hydrogen acceptor is crucial for the reaction to proceed, as it facilitates the removal of hydrogen from the tetrahydroquinoline ring, driving the aromatization. Common hydrogen acceptors used for this transformation include maleic acid, fumaric acid, and nitrobenzene. google.com The reaction is often carried out in an aqueous mixture. After the reaction is complete, the 4-hydroxyquinoline product can be isolated by making the solution alkaline to dissolve the product, filtering off the catalyst, and then acidifying the filtrate to precipitate the final compound. This method has been shown to produce high yields of the desired 4-hydroxyquinoline. google.com

Table 3: Example of Dehydrogenation for 4-Hydroxyquinoline Synthesis

| Starting Material | Hydrogen Acceptor | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Keto-6-chloro-1,2,3,4-tetrahydroquinoline | Maleic Acid | 4-Hydroxy-6-chloroquinoline | ~100% | google.com |

| 4-Keto-1,2,3,4-tetrahydroquinaldine | Not specified, general procedure | 4-Hydroxyquinaldine (2-Methyl-4-hydroxyquinoline) | Not specified | google.com |

Derivatives and Analogs of 4 Hydroxyquinoline 2 Acetic Acid: Synthesis and Diversification

Synthesis of Alkyl and Aryl Esters

The esterification of 4-hydroxyquinoline-2-acetic acid is a fundamental transformation that allows for the introduction of various alkyl and aryl groups. This modification can influence the compound's solubility, stability, and pharmacokinetic properties.

A common method for the synthesis of alkyl 2-(4-hydroxyquinolin-2-yl) acetates is the Conrad-Limpach reaction. nih.gov This reaction has been optimized under microwave irradiation to improve yields and reduce the formation of byproducts. nih.gov For instance, the reaction of an aniline (B41778) with diethyl malonate, followed by thermal cyclization, is a classical approach to obtaining the core quinoline (B57606) structure, which can then be esterified. researchgate.netorgsyn.org Alternative methods involve the use of condensing agents like N,N'-dicyclohexylcarbodiimide (DCC) or thionyl chloride to facilitate the esterification process. researchgate.net

The synthesis of aryl esters can be achieved through various methods, including the reaction of the carboxylic acid with a phenol (B47542) in the presence of a suitable coupling agent. organic-chemistry.orgorganic-chemistry.org Copper-catalyzed aerobic oxidative esterification of related ketone precursors also presents a modern approach to forming aryl esters. organic-chemistry.org

Table 1: Examples of Synthesized Esters of this compound and Related Structures

| Compound Name | Starting Material(s) | Reagents and Conditions | Reference |

| Methyl 2-(4-hydroxyquinolin-2-yl)acetate | Aniline, dimethyl malonate | Microwave irradiation | nih.gov |

| Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Aniline, diethyl malonate | Conrad-Limpach reaction | nih.gov |

| Ethyl 2-(4-hydroxy-6-trifluoromethylquinolin-2-yl)acetate | 4-(Trifluoromethyl)aniline, diethyl malonate | Not specified | nih.gov |

| Aryl esters | Carboxylic acids, phenols | Copper catalyst, O2 | organic-chemistry.org |

N-Substituted and Ring-Substituted this compound Analogs

Introducing substituents on the nitrogen atom of the quinoline ring or on the carbocyclic portion of the scaffold provides another avenue for structural diversification. These modifications can significantly impact the molecule's electronic and steric properties.

N-Substituted Analogs

N-alkylation of the this compound core can be achieved by reacting the parent compound with an appropriate alkyl halide in the presence of a base. mdpi.com For example, N-substituted 1H-4-hydroxy-2-oxoquinoline-3-acetic acid amides have been prepared, and their structures confirmed by X-ray diffraction analysis. researchgate.net

Ring-Substituted Analogs

The synthesis of ring-substituted analogs often begins with appropriately substituted anilines. A two-step method involving the condensation of a substituted aniline with Meldrum's acid and trimethyl orthoformate, followed by microwave-assisted cyclization, has been employed to produce a variety of B-ring-substituted 4-hydroxyquinolines. ucsf.eduresearchgate.net This approach allows for the introduction of substituents at positions 5, 6, 7, and 8 of the quinoline ring. ucsf.edu For instance, 6- and 8-dichloro-4-hydroxyquinolin-2(1H)-one has been synthesized through the thermal cyclocondensation of 2-(2,4-dichlorophenylcarbamoyl)acetic acid. researchgate.net

Table 2: Selected Examples of N-Substituted and Ring-Substituted Analogs

| Compound Class | Synthetic Approach | Key Reagents | Reference(s) |

| N-Substituted Amides | Amidation of N-substituted 1H-4-hydroxy-2-oxoquinoline-3-acetic acid | Not specified | researchgate.net |

| B-Ring-Substituted 4-Hydroxyquinolines | Condensation and microwave-assisted cyclization | Substituted anilines, Meldrum's acid, trimethyl orthoformate | ucsf.eduresearchgate.net |

| 6,8-Dichloro-4-hydroxyquinolin-2(1H)-one | Thermal cyclocondensation | 2-(2,4-Dichlorophenylcarbamoyl)acetic acid, polyphosphoric acid | researchgate.net |

Fused Heterocyclic Systems Containing the 4-Hydroxyquinoline (B1666331) Moiety

The this compound framework can be used as a building block for the construction of more complex, fused heterocyclic systems. These structures often exhibit unique chemical and biological properties.

The synthesis of such systems can involve intramolecular cyclization reactions or condensations with other heterocyclic precursors. For example, the reaction of 4-hydroxyquinolones with various reagents can lead to the formation of pyrazolo[3,4-b]quinolines and other fused systems. researchgate.net

Synthesis of Furoquinoline Structures

A notable example of a fused heterocyclic system is the furo[3,2-c]quinoline (B8618731) skeleton. The synthesis of 5-methyl-3,5-dihydrofuro[3,2-c]quinoline-2,4-dione has been achieved by heating 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid in a sublimation apparatus. researchgate.net Alternatively, the same furoquinoline can be obtained by reacting the starting acetic acid derivative with thionyl chloride or N,N'-dicyclohexylcarbodiimide (DDC) in refluxing dry carbon tetrachloride. researchgate.net These reactions proceed through an intramolecular cyclization, forming the furan (B31954) ring fused to the quinoline core.

Hybrid Compounds and Conjugates Incorporating the 4-Hydroxyquinoline Scaffold

Creating hybrid molecules by conjugating the this compound moiety with other chemical entities is a strategy to develop compounds with multi-target activities.

For instance, novel hybrid compounds have been synthesized by linking the 4-hydroxy-2-quinolinone framework with substituted benzoic or cinnamic acid motifs through a di-amide linker. mdpi.com The synthesis involves a multi-step sequence, starting with the appropriate quinolinone derivative, followed by the introduction of a linker and subsequent coupling with the desired phenolic acid chloride. mdpi.com Another approach involves the synthesis of benzothiazole-quinoline conjugates, which can be achieved through a condensation reaction followed by intramolecular cyclization under microwave irradiation. nih.gov

Structure Property Relationships of 4 Hydroxyquinoline Derivatives: Chemical Perspectives

Correlations between Chemical Structure and Molecular Properties

The molecular properties of 4-hydroxyquinoline (B1666331) derivatives are intrinsically linked to their chemical architecture. Variations in substituents on the quinoline (B57606) ring system can dramatically alter characteristics such as acidity, electronic distribution, and solubility, which in turn govern their biological activity.

Steric hindrance, introduced by bulky substituents, can impact the planarity of the molecule and its ability to interact with biological targets. The position of substituents is also critical. For example, a study on ring-substituted 4-hydroxy-1H-quinolin-2-ones demonstrated that substitution at the C(6) position positively influenced the inhibition of the oxygen-evolving complex (OER) in chloroplasts, while substitution at the C(3) position led to a decrease in this activity. nih.gov The interplay between electronic and steric factors is therefore a key consideration in the design of 4-hydroxyquinoline derivatives with desired properties.

A detailed analysis of various substituted 4-hydroxyquinoline derivatives reveals the following trends:

| Substituent Position | Substituent Type | Observed Effect on Molecular Characteristics |

| C(7) | Electron-withdrawing | Increases the acidity of the 4-hydroxyl group |

| C(6) | Various | Positively influences OER inhibition in chloroplasts nih.gov |

| C(3) | Various | Decreases OER inhibition in chloroplasts nih.gov |

| C(2') in quinoline | Methyl group | Highest enzymatic conversion rate for NQO1 mdpi.com |

| C(2') in quinoline | Morpholine group | Moderate enzymatic conversion rate for NQO1 mdpi.com |

| C(2') in quinoline | Hydrogen atom | Lowest enzymatic conversion rate for NQO1 mdpi.com |

These findings underscore the sensitivity of the 4-hydroxyquinoline scaffold to subtle structural modifications.

Lipophilicity, often quantified by the partition coefficient (log P), is a crucial physicochemical parameter that governs the chemical behavior and molecular interactions of 4-hydroxyquinoline derivatives. pg.edu.pl It influences a compound's ability to cross cell membranes, bind to proteins, and distribute throughout biological systems. pg.edu.plresearchgate.net

The lipophilicity of 4-hydroxyquinoline derivatives can be modulated by introducing or modifying substituents. For instance, a comparative study of positional isomers showed that a 7-hydroxy derivative possessed higher hydrophobicity than a 5-hydroxy analogue. nih.gov Furthermore, the introduction of a nitrogen atom into the 1,4-naphthoquinone (B94277) moiety to form quinoline-1,4-quinone hybrids was found to reduce lipophilicity. mdpi.com The position of this nitrogen atom also subtly affects the lipophilicity. mdpi.com

The following table summarizes the lipophilicity (log P) values for a selection of 4-hydroxyquinoline derivatives, illustrating the impact of structural changes:

| Compound | Structural Modification | Experimental log P | Reference |

| 4-Hydroxyquinoline | Parent compound | 1.83 (estimated) | |

| 7-Chloro-4-hydroxyquinoline | Chloro group at C7 | 2.65 (estimated) | |

| 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Methyl at N1, Carboxyl at C3 | Lower than ester derivatives | |

| Methyl (4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate | Methyl ester of the above | Higher than the carboxylic acid | nuph.edu.ua |

| Ethyl (4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate | Ethyl ester of the above | Higher than the methyl ester | nuph.edu.ua |

An optimal range of lipophilicity is often sought in drug design to balance membrane permeability with aqueous solubility.

Analysis of Structural Features Influencing Chemical Reactivity

The chemical reactivity of 4-hydroxyquinoline derivatives is dictated by specific structural features within the molecule. The presence of the 4-hydroxyl group and the adjacent carbonyl group in 4-hydroxy-2-quinolones, for example, creates a site for strong intramolecular hydrogen bonding. This interaction can influence the reactivity of both the hydroxyl and carbonyl groups. mdpi.com

The reactivity of the quinoline ring itself is also subject to the influence of substituents. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups can make it more susceptible to nucleophilic attack. The presence of an acetic acid moiety at the 2-position, as in 4-Hydroxyquinoline-2-acetic acid, introduces a carboxylic acid functional group, which can undergo typical reactions such as esterification and amidation. nih.gov

Studies have shown that the methylene (B1212753) bridge in N-(3-pyridylmethyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide, which separates the carboxamide and quinolone fragments, can negatively impact analgesic activity, highlighting the importance of the spatial relationship between different functional groups. najah.edu

Computational Approaches in Structure-Property Elucidation

Computational chemistry has become an indispensable tool for elucidating the structure-property relationships of 4-hydroxyquinoline derivatives. nih.gov Molecular modeling techniques, such as quantum chemical calculations and molecular docking, provide valuable insights into molecular geometry, electronic properties, and potential interactions with biological targets. mdpi.comnih.gov

For example, in silico methods have been used to examine the physicochemical properties and bioavailability of 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone. mdpi.comnih.gov These studies can predict reactivity descriptors, confirming that certain compounds are good electron acceptors with high reactivity. mdpi.comnih.gov Molecular docking simulations can further predict the binding modes of these derivatives within the active sites of enzymes, such as the NQO1 protein. mdpi.comnih.gov

Computational approaches also aid in understanding spectroscopic data. Calculated NMR and IR spectra can be compared with experimental data to confirm the structures of newly synthesized compounds. mdpi.comnih.gov This synergy between computational and experimental methods accelerates the process of designing and identifying 4-hydroxyquinoline derivatives with specific, desirable properties.

Theoretical and Computational Chemistry Investigations of 4 Hydroxyquinoline 2 Acetic Acid

Quantum Chemical Methodologies

Quantum chemical methods are fundamental tools for investigating the properties of molecules at the electronic level. These computational techniques allow for the detailed exploration of molecular geometries, thermodynamic stabilities, and electronic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its electronic landscape. By approximating the electron density, DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), can accurately predict molecular structures and properties. ajbasweb.com

Time-Dependent Density Functional Theory (TDDFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TDDFT) extends the principles of DFT to study molecules in their electronically excited states. This method is instrumental in predicting and interpreting how a molecule interacts with light, making it essential for analyzing UV-Vis absorption spectra. TDDFT calculations can identify the electronic transitions responsible for observed spectral bands, such as the characteristic π-to-π* transitions in aromatic systems. By calculating the energies of excited states, TDDFT provides insight into the photophysical and photochemical behavior of compounds like 4-Hydroxyquinoline-2-acetic acid, which is crucial for applications in materials science and photobiology.

Molecular Orbital and Electronic Structure Analysis

The electronic character of a molecule is governed by the distribution and energy of its molecular orbitals. Analyzing these orbitals provides deep insights into chemical reactivity and stability.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gaps

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. nih.govresearchgate.net A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In a theoretical study on the analogous compound 4-hydroxy quinoline-2-carboxylic acid, the HOMO and LUMO energies were calculated using DFT. aip.orgaip.org The low ionization energy derived from the HOMO value indicated high inhibition efficiency. aip.orgaip.org The calculated HOMO-LUMO gap helps to explain the molecule's stability and charge transfer characteristics. aip.orgaip.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.033 |

| ELUMO | -2.5212 |

| Energy Gap (ΔE) | 4.5118 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align more closely with classical chemical intuition. aip.org This method provides detailed information about charge distribution and the stabilizing effects of electron delocalization, such as hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. aip.orgmdpi.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| C5 - C6 | C1 - C2 | 30.92 |

| C9 - C12 | C13 - N15 | 358.86 |

| C18 - O21 | C13 - N15 | 320.39 |

| O19 | C18 - O21 | 58.55 |

Reactivity Descriptors and Electrostatic Potentials

Reactivity descriptors derived from conceptual density functional theory (DFT) are crucial for predicting how a molecule will interact with other chemical species. These descriptors help in identifying the most reactive sites within a molecule.

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are essential in predicting the sites for electrophilic and nucleophilic attack. The function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. For an electrophilic attack (where the molecule accepts electrons), the relevant Fukui function (f+) highlights regions where the molecule is most susceptible to attack by a nucleophile. Conversely, for a nucleophilic attack (where the molecule donates electrons), the Fukui function (f-) identifies the sites most likely to be attacked by an electrophile.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

Studies on analogous compounds, such as 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid, have utilized MEP analysis to predict reactive parts of the molecule. researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups, as well as the nitrogen atom in the quinoline (B57606) ring, indicating these as potential sites for electrophilic interaction. The hydrogen atoms of the hydroxyl and carboxylic acid groups would be expected to show positive potential. However, without specific computational studies on this compound, a precise MEP map and its interpretation remain speculative.

Conformational Analysis and Isomerization Studies

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure and the presence of different stable conformers or isomers.

Conformational analysis of this compound would involve identifying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The acetic acid side chain, in particular, can adopt various conformations relative to the quinoline ring system. Computational methods can be used to determine the potential energy surface of the molecule and identify the most stable, low-energy conformers.

Isomerization studies would investigate the potential for this compound to exist in different tautomeric forms. The "4-hydroxyquinoline" moiety can, in principle, exist in equilibrium with its "4-quinolone" tautomer. Theoretical calculations are essential to determine the relative stabilities of these tautomers, which can significantly influence the compound's properties and behavior. While studies on the tautomerism of other hydroxyquinolines exist, a specific investigation into the tautomeric equilibrium of this compound is not found in the surveyed literature.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry methods are widely used to predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations can provide a theoretical vibrational spectrum, which, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra. This comparison aids in the assignment of vibrational modes to specific functional groups and motions within the molecule. Similarly, NMR chemical shifts can be calculated and compared with experimental data to provide a detailed understanding of the electronic environment of each nucleus.

While computational spectroscopic studies have been performed on various quinoline derivatives, a dedicated study reporting the predicted IR, Raman, and NMR spectra of this compound is not available in the current body of scientific literature.

Mechanistic Investigations of Chemical Reactions Involving 4 Hydroxyquinoline 2 Acetic Acid and Its Analogs

Elucidation of Detailed Reaction Pathways

4-Hydroxyquinoline-2-acetic acid is typically synthesized from its corresponding esters, such as methyl or ethyl 2-(4-hydroxyquinolin-2-yl)acetate. The hydrolysis of these esters is a key step in obtaining the parent acid. Studies show that this hydrolysis can be achieved using reagents like sodium carbonate (Na₂CO₃), though it is described as a longer reaction to yield the stable acid. nih.gov Alternatively, acidic hydrolysis with concentrated hydrochloric acid (cc. HCl) can also furnish the acid, but this is often followed by spontaneous decarboxylation. nih.gov

Once formed, this compound and its ester analogs can participate in several key reactions:

Decarboxylation: The acetic acid moiety is susceptible to removal under certain conditions. Acidic hydrolysis of the ester can lead to spontaneous decarboxylation, resulting in the formation of quinaldine (B1664567). nih.gov In another pathway, bisquinoline derivatives, formed as side products in some reactions, can be transformed into 2,2′-(propane-1,3-diyl)bis(quinolin-4-ol) through a decarboxylation process. nih.gov

Mannich-type Reactions: Attempts to achieve aminomethylation at the C-3 position using a modified Mannich reaction (mMr) with paraformaldehyde and piperidine (B6355638) have been explored. When starting with 2-(4-hydroxyquinolin-2-yl)acetates, the reaction does not yield the expected 3-aminomethyl product but instead can lead to the formation of bisquinoline derivatives. nih.gov When this compound itself is reacted with paraformaldehyde and piperidine after initial treatment with HCl, it can lead to the formation of a novel 1H-azeto[1,2-a]quinoline structure. nih.gov

Knoevenagel Condensation: When the aldehyde in the reaction mixture is changed from formaldehyde (B43269) to aromatic aldehydes like benzaldehyde (B42025), a Knoevenagel condensation occurs instead of a Mannich reaction. This reaction involves the active methylene (B1212753) group of the acetic acid moiety. The condensation of 2-(4-hydroxyquinolin-2-yl)acetates with various substituted benzaldehydes in the presence of piperidine leads to the formation of benzylidene derivatives. nih.gov

Intramolecular Cyclization (Lactonization): The reaction pathway can be directed toward intramolecular ring closure with specific reactants. When salicylaldehyde (B1680747) (an ortho-hydroxy substituted benzaldehyde) is used in the condensation reaction, an intramolecular cyclization takes place, resulting in a lactone-containing hybrid scaffold of 4-hydroxyquinoline (B1666331) and coumarin (B35378). nih.gov

| Starting Material | Reagents | Primary Reaction Pathway | Major Product(s) | Reference |

|---|---|---|---|---|

| Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Na₂CO₃ | Ester Hydrolysis | This compound | nih.gov |

| Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | cc. HCl | Ester Hydrolysis & Spontaneous Decarboxylation | Quinaldine | nih.gov |

| Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Paraformaldehyde, Piperidine | Dimerization / Bisquinoline Formation | Bisquinoline derivatives | nih.gov |

| Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Benzaldehyde, Piperidine | Knoevenagel Condensation | Benzylidene derivatives | nih.gov |

| Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Salicylaldehyde, Piperidine | Knoevenagel Condensation & Intramolecular Cyclization | 4-hydroxyquinoline–coumarin hybrid (lactone) | nih.gov |

| This compound | cc. HCl, Paraformaldehyde, Piperidine | Mannich Reaction & Cyclization | 1H-azeto[1,2-a]quinoline derivative | nih.gov |

Kinetic Studies of Chemical Transformations

While detailed quantitative kinetic data for the transformations of this compound are not extensively documented in the reviewed literature, qualitative observations provide insight into reaction times.

The hydrolysis of ethyl 2-(4-hydroxyquinolin-2-yl)acetate using sodium carbonate is noted to be a "longer reaction," indicating slow kinetics under these conditions. nih.gov In contrast, acidic hydrolysis with concentrated HCl leads to the formation of the acid, which then undergoes "spontaneous decarboxylation after a few hours," suggesting that the decarboxylation step is relatively facile under acidic conditions at ambient or slightly elevated temperatures. nih.gov

A formal kinetic study of these transformations would involve monitoring the concentration of reactants and products over time to determine key parameters. For instance, the hydrolysis of related quinazolinone compounds has been shown to follow first-order kinetics with respect to both the substrate and the base. A similar investigation for this compound would involve:

Rate Law Determination: Measuring the initial reaction rate at varying concentrations of the substrate and other reactants (e.g., acid or base catalyst) to determine the reaction order for each component.

Rate Constant (k) Calculation: Determining the proportionality constant that relates the reaction rate to the reactant concentrations.

Activation Parameters: Studying the reaction at different temperatures to calculate the activation energy (Ea) and other thermodynamic parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which provide deeper mechanistic insight.

Such studies would quantify the stability of the acid and the conditions that favor its formation versus subsequent decarboxylation.

Examination of Catalyst Roles and Reaction Conditions in Chemical Selectivity

The selectivity of reactions involving this compound and its analogs is highly dependent on the chosen catalysts and reaction conditions, such as the solvent and specific reagents.

Solvent and Reagent Influence: The choice of solvent and aldehyde component dramatically influences the outcome of reactions with the active methylene group.

In reactions of 2-(4-hydroxyquinolin-2-yl)acetates with formaldehyde and piperidine, using solvents like toluene (B28343) and 1,4-dioxane (B91453) favors the formation of bisquinoline derivatives. nih.gov

Changing the aldehyde from formaldehyde to an aromatic aldehyde like benzaldehyde completely shifts the reaction pathway from a Mannich-type reaction to a Knoevenagel condensation, highlighting the role of the electrophile in determining the reaction course. nih.gov

Catalyst Role in Synthesis: In the synthesis of the core 4-hydroxy-2-quinolone ring system itself, catalysts play a crucial role in improving reaction efficiency. In a microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues, various Lewis acid and solid catalysts were tested. While catalysts like silica (B1680970) gel and montmorillonite (B579905) K-10 showed only minor improvements, others significantly enhanced the reaction. nih.gov Bismuth(III) chloride (BiCl₃) was found to be a particularly effective, low-toxicity Lewis acid catalyst, providing the product in higher yields and shorter reaction times compared to the uncatalyzed reaction. nih.gov

The table below summarizes the influence of different conditions on reaction outcomes.

| Reaction Type | Catalyst/Reagent | Conditions | Observed Selectivity/Outcome | Reference |

|---|---|---|---|---|

| Synthesis of 4-hydroxy-2-quinolone ring | BiCl₃ (20 mol%) | Microwave irradiation, 8 min | Significant yield enhancement (48%) compared to uncatalyzed reaction (20%). | nih.gov |

| Aminomethylation Attempt | Piperidine (base/nucleophile) | Formaldehyde, Toluene/1,4-Dioxane | Favors formation of bisquinoline derivatives over the desired Mannich product. | nih.gov |

| Condensation Reaction | Piperidine (base catalyst) | Benzaldehyde (aromatic aldehyde) | Selectively yields the Knoevenagel condensation product. | nih.gov |

| Condensation & Cyclization | Piperidine (base catalyst) | Salicylaldehyde (o-hydroxyaromatic aldehyde) | Selectively forms a lactone via intramolecular cyclization post-condensation. | nih.gov |

Proton Transfer Mechanisms within Molecular Systems

Proton transfer is a fundamental process in the chemistry of 4-hydroxyquinolines. The most significant proton transfer mechanism for this compound is the keto-enol tautomerism. The molecule can exist in equilibrium between two primary tautomeric forms: the 4-hydroxyquinoline form (enol form) and the 4-quinolone (or 4-oxo-1,4-dihydroquinoline) form (keto form). researchgate.net

4-Hydroxy Form (Enol): This form has an aromatic benzene (B151609) and pyridine (B92270) ring system with a hydroxyl group at the C4 position.

4-Oxo Form (Keto): This form involves a proton transfer from the hydroxyl oxygen to the pyridine nitrogen, creating a zwitterionic intermediate, which then rearranges to the more stable amide-like quinolone structure. The resulting structure has a carbonyl group at C4 and a proton on the ring nitrogen.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govnih.gov

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the carbon-hydrogen framework. nih.gov For 4-Hydroxyquinoline-2-acetic acid, which exists in equilibrium with its 4-quinolone tautomer, NMR data provides critical insights into its predominant form in solution. nih.gov Studies of related hydroxyquinoline carboxylic acids in dimethyl sulfoxide (B87167) (DMSO) suggest the presence of an equilibrium mixture of the hydroxyquinoline form and a zwitterionic hydroxyquinolinium carboxylate tautomer. nih.govpsu.edu

A study reported the following ¹H and ¹³C NMR data for 2-(4-hydroxyquinolin-2-yl)acetic acid synthesized in [D6]DMSO. nih.gov

¹H NMR Data

Interactive table available in original article format.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| 8.03 | d | 1H | 7.9 | H-5 |

| 7.59-7.52 | m | 2H | H-6, H-8 | |

| 7.23 | d | 1H | 7.1 | H-7 |

| 5.81 | s | 1H | H-3 | |

| 3.26 | s | 2H | -CH₂-COOH |

Data sourced from nih.gov

¹³C NMR Data

Interactive table available in original article format.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 177.1 | C-4 |

| 171.4 | -COOH |

| 151.8 | C-2 |

| 140.3 | C-8a |

| 131.5 | C-6 |

| 125.2 | C-5 |

| 125.2 | C-8 |

| 122.8 | C-7 |

| 118.7 | C-4a |

| 108.5 | C-3 |

| 42.7 | -CH₂- |

Data sourced from nih.gov

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. bas.bg The ¹H NMR spectrum shows distinct signals for the aromatic protons of the quinoline (B57606) ring, the vinylic proton at the C-3 position, and the methylene (B1212753) protons of the acetic acid side chain. nih.gov The ¹³C NMR spectrum complements this by showing signals for all carbon atoms, including the carbonyl carbons of the quinolone and the carboxylic acid, which appear at characteristic downfield shifts. nih.gov

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure by revealing correlations between nuclei. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edusdsu.edu For this compound, an HSQC spectrum would show a cross-peak connecting the proton signal at 3.26 ppm with the carbon signal at 42.7 ppm, confirming their assignment to the -CH₂- group. Similarly, it would link the aromatic proton signals to their corresponding aromatic carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). sdsu.eduyoutube.com It is particularly powerful for identifying connections across quaternary (non-protonated) carbons. sdsu.edu In the context of this compound, an HMBC experiment would be crucial to confirm the linkage of the acetic acid moiety to the quinoline core. Correlations would be expected between the methylene protons (-CH₂-) at 3.26 ppm and the quinoline carbons C-2 (²J) and C-3 (³J). It would also show correlations from the H-3 proton to carbons C-2, C-4, and C-4a, helping to piece together the heterocyclic ring structure. youtube.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. It is useful for determining stereochemistry and conformation. For this molecule, ROESY could show spatial proximity between the methylene (-CH₂-) protons and the proton at the C-3 position, providing information about the preferred conformation of the side chain relative to the ring.

Computational chemistry, particularly using Density Functional Theory (DFT), allows for the prediction of NMR chemical shifts. psu.edu The standard methodology involves calculating the magnetic shielding tensors for a geometry-optimized structure of the molecule. psu.edu These theoretical values are then correlated with the experimental chemical shifts.

A strong linear correlation between the calculated and experimental shifts serves to validate both the structural assignment and the computational model. This correlative analysis can be instrumental in resolving ambiguities in signal assignments, especially for complex molecules or where isomers are possible. psu.edu While specific computational NMR studies for this compound are not detailed in the reviewed literature, the methodology has been successfully applied to related hydroxyquinoline carboxylic acids to confirm tautomeric and zwitterionic forms in the solid state. psu.edu

Infrared (IR) Spectroscopynih.govresearchgate.netiosrjournals.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. iosrjournals.org

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. The presence of the 4-quinolone tautomer is significant in the solid state.

Key expected vibrational frequencies include:

O-H Stretch: A very broad absorption band is anticipated in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in the carboxylic acid.

N-H Stretch: For the quinolone tautomer, an N-H stretching vibration is typically observed in the 3500–3300 cm⁻¹ range. nih.gov

C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. The C=O stretch of the 4-quinolone ring is expected around 1650-1660 cm⁻¹. researchgate.net

C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations from the quinoline ring will produce several bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: The C-O stretching of the carboxylic acid group is expected in the 1320-1210 cm⁻¹ range.

Table of Predicted IR Absorptions for this compound

Interactive table available in original article format.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~3400 | N-H Stretch | 4-Quinolone |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1655 | C=O Stretch | 4-Quinolone |

| 1600-1450 | C=C/C=N Stretch | Aromatic/Heterocyclic Ring |

Similar to NMR, computational methods can predict the vibrational frequencies and intensities of a molecule. iosrjournals.org By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. The calculated frequencies are often scaled by an empirical factor to better match experimental values. iosrjournals.org

This integration is highly valuable for making detailed assignments of the experimental spectrum. youtube.com Each calculated vibrational mode can be visualized, showing the specific atomic motions responsible for a given absorption band. This allows for a confident assignment of not only the prominent functional group vibrations but also the more complex fingerprint region vibrations, leading to a more complete structural confirmation. iosrjournals.org

Mass Spectrometry (MS)nih.govnih.govthermofisher.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. thermofisher.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a compound.

For 2-(4-hydroxyquinolin-2-yl)acetic acid, HRMS analysis using electrospray ionization (ESI) in positive ion mode has been reported. nih.gov

Calculated Mass [M+H]⁺: 204.0655

Found Mass [M+H]⁺: 204.0659 nih.gov

The excellent agreement between the calculated and experimentally found mass for the protonated molecule ([M+H]⁺) unequivocally confirms the molecular formula as C₁₁H₉NO₃.

Further structural information can be obtained from tandem mass spectrometry (MS/MS), which involves fragmenting the parent ion and analyzing the resulting daughter ions. For this compound, characteristic fragmentation pathways would likely include:

Loss of H₂O (18 Da): Dehydration from the carboxylic acid and quinolone hydroxyl group.

Loss of CO₂ (44 Da): Decarboxylation from the acetic acid moiety.

Loss of the entire acetic acid group: Cleavage of the bond between the methylene group and the quinoline ring.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for the precise determination of the elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the calculation of the molecular formula. For the related compound, 4-Hydroxyquinoline (B1666331), the exact mass has been determined to be 145.0527638 Da. HR-MS analysis of this compound would be expected to show a molecular ion peak corresponding to its own unique and precise mass.

In a typical analysis using techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF), the compound would be ionized, commonly forming a protonated molecule [M+H]+. For instance, in the mass spectrum of 4-Hydroxyquinoline, the precursor ion is observed at m/z 146.06. Fragmentation of this ion (MS/MS) provides further structural information.

The synthesis of 2-(4-hydroxyquinolin-2-yl)acetic acid has been successfully achieved, and HR-MS would be the definitive method to confirm the identity and purity of the synthesized compound. nih.gov

Table 1: HR-MS Data for Related Quinolines

| Compound | Molecular Formula | Exact Mass (Da) | Ion Mode | Precursor Ion (m/z) |

|---|

Note: Data for 4-Hydroxyquinoline is presented as a reference.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds like 8-hydroxyquinoline (B1678124) provides significant insight into the expected structural features. researchgate.net

Analysis of Spatial Structure and Crystalline Packing

Table 2: Crystallographic Data for 8-Hydroxyquinoline (Monoclinic Polymorph)

| Parameter | Value |

|---|---|

| Formula | C₉H₇NO researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/n researchgate.netnih.gov |

| a (Å) | 6.620 (3) researchgate.net |

| b (Å) | 9.243 (4) researchgate.net |

| c (Å) | 11.070 (4) researchgate.net |

| β (°) | 90.718 (6) researchgate.net |

| V (ų) | 677.3 (5) researchgate.net |

Note: This data is for the isomer 8-hydroxyquinoline and serves as an illustrative example.

Characterization of Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonds are directional interactions that play a defining role in the crystal structures of molecules containing hydrogen bond donors and acceptors. In 8-hydroxyquinoline, the hydroxyl group and the quinoline nitrogen are involved in forming centrosymmetric dimers through O—H⋯N hydrogen bonds. researchgate.netnih.gov

For this compound, the presence of both a hydroxyl group and a carboxylic acid group introduces additional possibilities for extensive hydrogen bonding networks. The carboxylic acid moiety can form strong O—H⋯O hydrogen bonds, often leading to the formation of dimers. Furthermore, the hydroxyl group and the quinoline nitrogen can participate in hydrogen bonding with neighboring molecules or the carboxylic acid groups. These complex networks of hydrogen bonds are fundamental to the stability and physical properties of the crystalline solid. nih.govmdpi.com

Chromatographic Techniques for Separation and Characterization

Chromatographic methods are essential for the separation, purification, and analytical characterization of this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Lipophilicity Determination

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique to determine the lipophilicity of a compound, which is a key parameter in drug design. chromatographyonline.commdpi.com Lipophilicity is typically expressed as the logarithm of the partition coefficient (log P) between n-octanol and water. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, and the retention time of a compound is related to its hydrophobicity. mdpi.comresearchgate.netresearchgate.net

The lipophilicity of quinoline derivatives can be determined by measuring the retention factor (k) under isocratic conditions with varying concentrations of an organic modifier (e.g., methanol (B129727) or acetonitrile) in the mobile phase. researchgate.net The logarithm of the retention factor (log k) can then be correlated with calculated log P values. researchgate.net This method allows for the rapid assessment of how structural modifications, such as the addition of the acetic acid group to the 4-hydroxyquinoline core, affect the lipophilicity of the molecule.

Table 3: RP-HPLC Parameters for Lipophilicity Determination of Quinoline Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | C18 column researchgate.net |

| Mobile Phase | Methanol-water or Acetonitrile-water mixture mdpi.comresearchgate.net |

| Measurement | Retention time (t) is measured to calculate the retention factor (k) researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The spectrum arises from the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. libretexts.org

The UV-Vis spectrum of this compound is expected to be characterized by absorptions due to π→π* and n→π* transitions. researchgate.net The extended conjugated π-system of the quinoline ring is responsible for strong π→π* transitions. libretexts.org The presence of non-bonding electrons on the nitrogen and oxygen atoms allows for lower energy n→π* transitions. libretexts.orgresearchgate.net The position and intensity of these absorption bands are sensitive to the solvent and the substitution pattern on the quinoline ring. For example, the acetic acid substituent may cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to the parent 4-hydroxyquinoline.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π→π* | Promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orglibretexts.org | UV region, typically below 350 nm for similar aromatic systems. researchgate.net |

Thermal Analysis Methods (for complex derivatives/polymers)

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of complex derivatives and polymers of this compound, such as its metal complexes or polymeric structures. These methods measure changes in the physical properties of a substance as it is heated or cooled, providing critical information about its thermal stability, phase transitions, and composition. azom.com By subjecting the material to a controlled temperature program, researchers can elucidate the thermal behavior of these complex molecules.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de It is a highly sensitive method for studying the thermal transitions of materials, including melting, crystallization, and glass transitions. nih.gov For complex quinoline derivatives, DSC provides valuable data on melting points, heats of fusion (enthalpy), and the presence of polymorphic forms. nih.govsemanticscholar.org

The analysis of a 2-oxoquinoline derivative, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, by DSC revealed a sharp endothermic peak corresponding to its melting point. The peak indicated that the melting process is accompanied by significant heat absorption (ΔH = 125.3 J g⁻¹). semanticscholar.org Such data is crucial for understanding the thermal stability and purity of the compound. In the study of polymers, DSC can identify the glass transition temperature (Tg), where a polymer changes from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This is particularly important for polymeric derivatives of this compound, as the Tg dictates the material's processing and application temperatures. azom.com

Modulated DSC (MDSC) is an advanced form of DSC that can separate complex transitions into their reversing (thermodynamic) and non-reversing (kinetic) components. mdpi.com This separation allows for a more accurate determination of events like glass transitions that may be obscured by overlapping phenomena such as enthalpy relaxation. azom.commdpi.com

Table 1: Illustrative DSC Data for a Quinoline Derivative

| Parameter | Value | Reference |

|---|---|---|

| Melting Point (Tₘ) | 243.2 °C | semanticscholar.org |

Note: Data is for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, a related quinoline derivative.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability, decomposition profile, and composition of complex derivatives of this compound, particularly its metal complexes. researchgate.netresearchgate.net The resulting plot of mass versus temperature is called a thermogram. The derivative of this curve, known as the Differential Thermogravimetric (DTG) curve, shows the rate of mass loss and helps to precisely identify the temperatures at which decomposition events occur. researchgate.net

For instance, the thermal analysis of metal complexes of quinoline derivatives often reveals a multi-step decomposition process. researchgate.netresearchgate.net TGA studies on Co(II), Ni(II), and Cu(II) complexes with a quinoline derivative ligand showed distinct stages of mass loss. Typically, the initial weight loss at lower temperatures (around 100-250 °C) corresponds to the removal of lattice or coordinated water molecules. Subsequent decomposition steps at higher temperatures indicate the breakdown of the organic ligand, ultimately leaving a metal oxide residue. researchgate.net

The derivatogram for ethyl 1H-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-ylacetic acid, a related compound, shows that thermal decomposition begins at approximately 240 °C and proceeds intensely, indicating the molecule's stability up to this temperature. researchgate.net Comparing this to its N-methyl-substituted analog reveals differences in thermal stability, highlighting the influence of structural modifications on the thermal properties of the quinoline core. researchgate.net

Table 2: Illustrative TGA Decomposition Stages for a Metal Complex of a Quinoline Derivative

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|---|

| 1 | 45 - 245 | ~10% | Loss of hydrated water molecules |

| 2 | 245 - 410 | ~35% | Decomposition of non-coordinated parts of the ligand |

| 3 | 410 - 780 | ~30% | Decomposition of the coordinated ligand part |

Note: This table represents a generalized decomposition pattern for transition metal complexes of quinoline derivatives, based on findings from sources researchgate.net and researchgate.net.

Applications of 4 Hydroxyquinoline 2 Acetic Acid As a Versatile Chemical Intermediate in Organic Synthesis

Building Block for Diverse Heterocyclic Compounds

The chemical reactivity of 4-hydroxyquinoline-2-acetic acid allows it to be a foundational component in the synthesis of various heterocyclic structures. Through carefully designed reaction pathways, chemists can manipulate its functional groups to achieve intramolecular cyclization or condensation with other reagents, leading to novel ring systems.

One notable application is in the synthesis of a novel 1H-azeto[1,2-a]quinoline derivative. This transformation can be achieved through a multi-step process that begins with the aminomethylation of 2-(4-hydroxyquinolin-2-yl)acetic acid. Alternatively, this azeto-quinoline system can be synthesized starting from the aminomethylated product of the corresponding ester, followed by hydrolysis.

Furthermore, reacting 2-(4-hydroxyquinolin-2-yl)acetic acid and its ester precursors with aldehydes showcases its versatility. For instance, reactions with formaldehyde (B43269) in the presence of piperidine (B6355638) can lead to the formation of bisquinoline derivatives, where two quinoline (B57606) units are linked. When salicylaldehyde (B1680747) is used, an intramolecular ring closure occurs, resulting in a lactone-containing skeleton, effectively creating a 4-hydroxyquinoline (B1666331)–coumarin (B35378) hybrid molecule.

| Starting Material/Intermediate | Reagent(s) | Resulting Heterocyclic Compound | Reaction Type |

|---|---|---|---|

| 2-(4-hydroxyquinolin-2-yl)acetic acid | Paraformaldehyde, Piperidine, HCl | 1H-azeto[1,2-a]quinoline derivative | Modified Mannich Reaction / Cyclization |

| Alkyl 2-(4-hydroxyquinolin-2-yl) acetate (B1210297) | Paraformaldehyde, Piperidine | Bisquinoline derivative | Dimerization/Condensation |

| Alkyl 2-(4-hydroxyquinolin-2-yl) acetate | Salicylaldehyde | Lactone-containing 4-hydroxyquinoline–coumarin hybrid | Knoevenagel Condensation / Intramolecular Ring Closure |

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a precursor for more elaborate organic molecules through specific, controlled reactions. The stable carboxylic acid can be synthesized via the careful hydrolysis of its ester form, such as methyl 2-(4-hydroxyquinolin-2-yl) acetate, using sodium carbonate. This stability is crucial for its subsequent use in multi-step synthetic sequences.

The compound's active methylene (B1212753) group and the nucleophilic character of the quinoline ring at position 3 enable its participation in classic organic reactions. A prime example is the Knoevenagel condensation, which occurs when the ester form is reacted with various aromatic aldehydes. This reaction yields benzylidene derivatives, extending the molecular complexity and providing a scaffold that can be further modified. The choice of aldehyde, such as para-substituted benzaldehydes or naphthaldehydes, allows for the introduction of diverse functional groups into the final product.

These reactions underscore the role of this compound not just as a static building block, but as a dynamic precursor whose reactivity can be finely tuned to construct larger, more complex molecular architectures.

Role in the Development and Production of Agrochemicals

While direct, large-scale application of this compound in commercial agrochemicals is not extensively documented, its parent structure, the 4-hydroxyquinoline (also known as 4-quinolinol) scaffold, is recognized for its antimicrobial and antifungal properties. chemimpex.comchemicalbook.comtargetmol.com This inherent biological activity makes quinoline derivatives attractive candidates for agrochemical research and development.

The 4-hydroxyquinoline core is a component of various molecules with antifungal activity. For example, certain 2-alkyl-4-hydroxyquinoline derivatives have been shown to inhibit the hyphal growth of the pathogenic fungus Candida albicans. nih.gov The fungicidal properties of the broader quinoline and quinolinone chemical classes suggest that derivatives of this compound could serve as valuable intermediates in the synthesis of new antifungal agents for crop protection. chemimpex.com Its ability to be transformed into diverse heterocyclic systems, as detailed previously, provides a pathway for creating novel compounds that could be screened for potent agrochemical activity.

Contribution to the Synthesis of Various Pharmacologically Relevant Chemical Scaffolds

This compound is a key starting point for synthesizing a variety of chemical scaffolds with recognized pharmacological relevance. The parent 4-hydroxyquinoline structure is a core component in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. chemimpex.comnih.gov

The synthetic transformations of this compound and its esters lead to several important molecular frameworks:

Benzylidene Derivatives: Formed via Knoevenagel condensation, these compounds have been evaluated for their cytotoxic activity. Studies have shown that some of these derivatives possess selective toxicity towards doxorubicin-resistant colon adenocarcinoma cell lines, highlighting their potential in developing new anticancer agents.

Lactone-Containing Hybrids: The reaction with salicylaldehyde or hydroxynaphthaldehydes produces coumarin or benzocoumarin hybrids. Coumarin-based structures are well-known pharmacophores present in many compounds with anticoagulant, anticancer, and anti-inflammatory activities.

1H-azeto[1,2-a]quinoline: The synthesis of this novel fused heterocyclic system provides a unique scaffold for further medicinal chemistry exploration.

β-Adrenergic Receptor Blockers & Matrix Metalloproteinase Inhibitors: While not directly synthesized from the acid itself, related ester derivatives of 4-hydroxyquinoline have been used to create compounds tested as β-adrenergic receptor blockers and matrix metalloproteinase inhibitors, demonstrating the pharmacological potential inherent in this chemical family.

| Synthesized Scaffold | Precursor Reaction | Potential Pharmacological Relevance |

|---|---|---|

| Benzylidene derivatives | Knoevenagel Condensation | Cytotoxic agents against cancer cells |

| 4-Hydroxyquinoline–coumarin hybrids | Condensation with Salicylaldehyde | Scaffolds for anticancer and anti-inflammatory agents |

| 1H-azeto[1,2-a]quinoline | Modified Mannich Reaction / Cyclization | Novel heterocyclic system for drug discovery |

Q & A

Basic: What are the primary synthetic routes for 4-Hydroxyquinoline-2-acetic acid, and how are reaction conditions optimized?

Methodological Answer:

The synthesis of quinoline derivatives like this compound often employs classical protocols such as the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones or carboxylic acids in alkaline media . For example, substituting phenylacetic acid in the Pfitzinger reaction can yield hydroxyl/methoxy-substituted quinolines. Optimization includes:

- Temperature control : Reactions are typically conducted at 80–100°C to balance yield and side-product formation.

- Catalyst selection : Transition metal catalysts (e.g., Cu or Pd) improve regioselectivity, while ionic liquids enhance reaction efficiency under green chemistry conditions .

- pH adjustment : Alkaline conditions (e.g., sodium acetate) stabilize intermediates and promote cyclization .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

Characterization requires a multi-technique approach:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., hydroxyl at C4, acetic acid at C2) by analyzing chemical shifts and coupling patterns. For example, the C4 hydroxyl group typically shows a downfield shift (~δ 10–12 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., 219.19 g/mol for analogous 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid) and fragmentation patterns .

- HPLC : Quantifies purity (>95% for research-grade compounds) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions often arise from variations in substituent positioning or assay conditions. A systematic approach includes:

- Structure-Activity Relationship (SAR) studies : Compare derivatives with modified substituents (e.g., 6-methoxy vs. 4-hydroxy groups) to isolate functional group contributions .

- Standardized bioassays : Replicate studies under controlled conditions (e.g., MIC values for antimicrobial activity using CLSI guidelines) .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins like acetylcholinesterase in Alzheimer’s research .

Advanced: What strategies improve the yield of this compound in multi-step syntheses?

Methodological Answer:

Yield optimization involves:

- Intermediate purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts early in the synthesis .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in cyclization steps .

- Protecting groups : Temporarily block reactive sites (e.g., acetic acid moiety) using tert-butyl esters to prevent undesired side reactions .

Basic: What in vitro models are suitable for preliminary screening of this compound’s bioactivity?

Methodological Answer:

Common models include:

- Antimicrobial assays : Broth microdilution (e.g., against E. coli or S. aureus) with MIC determination .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .

- Enzyme inhibition : Fluorometric assays for acetylcholinesterase (relevant to Alzheimer’s research) using donepezil as a positive control .

Advanced: How can computational chemistry guide the design of this compound derivatives for targeted drug delivery?

Methodological Answer:

Computational tools enable rational design by:

- Molecular docking : Identifying binding pockets in target proteins (e.g., β-amyloid for Alzheimer’s) to optimize substituent interactions .

- ADMET prediction : Using SwissADME or ADMETLab to forecast pharmacokinetics (e.g., BBB permeability) and toxicity .

- QSAR modeling : Correlating electronic parameters (e.g., logP, polar surface area) with activity data to prioritize derivatives for synthesis .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

Stability is influenced by:

- Moisture sensitivity : Store desiccated at 2–8°C in amber vials to prevent hydrolysis of the acetic acid moiety .

- Light sensitivity : Quinoline derivatives degrade under UV light; use inert atmospheres (N or Ar) for long-term storage .

- pH stability : Avoid strongly acidic/basic conditions to prevent decarboxylation or ring-opening reactions .

Advanced: How do researchers validate the purity of this compound in complex matrices?

Methodological Answer:

Validation protocols include:

- HPLC-MS : Detect impurities at <0.1% levels using gradient elution and high-resolution mass detection .

- Elemental analysis : Confirm C, H, N composition within ±0.3% of theoretical values .

- Counter-synthesis : Compare spectral data with independently synthesized reference standards to rule out batch-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.